Cas no 1332598-52-3 (2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride)
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
- SB65020
- 1332598-52-3
- 1H-Isoindole-1,3(2H)-dione, 2-(3-aminobutyl)-, hydrochloride (1:1)
- 2-(3-Aminobutyl)isoindoline-1,3-dionehydrochloride
-
- Inchi: 1S/C12H14N2O2.ClH/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16;/h2-5,8H,6-7,13H2,1H3;1H
- InChI Key: BWAIFSVGBFOYJK-UHFFFAOYSA-N
- SMILES: Cl.O=C1C2C=CC=CC=2C(N1CCC(C)N)=O
Computed Properties
- Exact Mass: 254.0822054Da
- Monoisotopic Mass: 254.0822054Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.4Ų
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008444-1g |
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride |
1332598-52-3 | 95% | 1g |
$426.22 | 2022-04-03 | |
| Chemenu | CM147160-1g |
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride |
1332598-52-3 | 95% | 1g |
$489 | 2021-08-05 | |
| Ambeed | A536797-1g |
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride |
1332598-52-3 | 95+% | 1g |
$430.0 | 2024-04-24 | |
| Chemenu | CM147160-1g |
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride |
1332598-52-3 | 95% | 1g |
$473 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807762-1g |
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride |
1332598-52-3 | 98% | 1g |
¥4214.00 | 2024-08-09 |
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Suppliers
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
Introduction to 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride (CAS No. 1332598-52-3)
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride, also known by its CAS number 1332598-52-3, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements associated with this compound.
The molecular structure of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride consists of an isoindoline core with a substituted aminobutyl group. The isoindoline moiety is a seven-membered heterocyclic ring system that is formed by the fusion of an indole and a ketone. The presence of the aminobutyl group imparts additional functional versatility to the molecule, making it a valuable scaffold for various chemical modifications and biological studies.
In terms of chemical properties, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is limited due to the hydrophobic nature of the isoindoline core. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The synthesis of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride typically involves a multi-step process that includes the formation of the isoindoline core and subsequent functionalization with the aminobutyl group. One common synthetic route involves the reaction of phthalimide with 1,4-dibromobutane to form the brominated intermediate, followed by nucleophilic substitution with ammonia to introduce the amine functionality. The final step involves acidification to form the hydrochloride salt. This synthetic method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production in both academic and industrial settings.
The biological activities of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride have been extensively studied in recent years. One of its most notable applications is in the field of neuropharmacology, where it has shown potential as a modulator of neurotransmitter systems. Specifically, this compound has been found to interact with serotonin receptors, particularly the 5-HT2A receptor subtype. Studies have demonstrated that 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride can act as a partial agonist at this receptor, which may have implications for treating mood disorders such as depression and anxiety.
Beyond its neuropharmacological effects, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has also been investigated for its potential anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. These findings suggest that 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride may have therapeutic potential as an anticancer agent, particularly for cancers that are resistant to conventional treatments.
In addition to its direct biological activities, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has been used as a building block for the synthesis of more complex molecules with enhanced pharmacological profiles. For example, researchers have incorporated this compound into prodrug designs that improve drug delivery and bioavailability. These prodrugs are designed to be activated under specific physiological conditions, thereby enhancing their therapeutic efficacy while minimizing side effects.
The safety profile of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has been evaluated in several preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
In conclusion, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride (CAS No. 1332598-52-3) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in various medical fields.
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